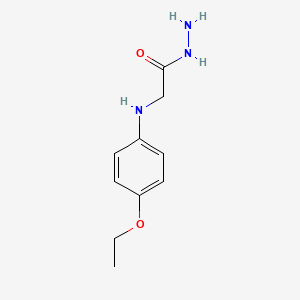

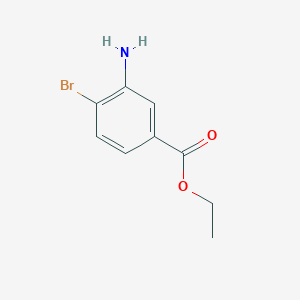

Ethyl 3-amino-4-bromobenzoate

描述

Ethyl 3-amino-4-bromobenzoate is a chemical compound that is part of the aminobenzoate family. While the provided papers do not directly discuss ethyl 3-amino-4-bromobenzoate, they do provide insights into related compounds which can help infer some of its properties and potential reactivity. For instance, ethyl 2-aminobenzoate and ethyl 3-aminobenzoate have been studied for their thermal and structural properties, which could be similar to those of ethyl 3-amino-4-bromobenzoate due to structural similarities .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple benzoic acid derivatives and introducing various functional groups through reactions such as bromination, amination, and esterification. For example, ethyl 4-amino-3,5-dibromobenzoate was synthesized through diazotization and reductive deamination . This suggests that a similar approach could be used to synthesize ethyl 3-amino-4-bromobenzoate, with careful control of reaction conditions to ensure regioselectivity.

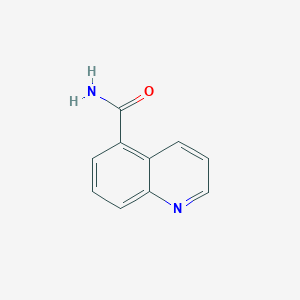

Molecular Structure Analysis

The molecular structure of aminobenzoates has been studied using various spectroscopic and computational methods. For example, the intramolecular hydrogen bonding in ethyl 2-aminobenzoate was confirmed through topological analyses of electron density . Similarly, the molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate were investigated using DFT calculations and experimental techniques . These studies provide a foundation for understanding the molecular structure of ethyl 3-amino-4-bromobenzoate, which likely features an intramolecular hydrogen bond and a planar aromatic system disrupted by the presence of the bromine atom.

Chemical Reactions Analysis

The reactivity of brominated benzoates can be quite diverse. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones were synthesized from 2-alkynylbenzoic acids through bromocyclization . This indicates that the bromine in ethyl 3-amino-4-bromobenzoate could potentially participate in similar cyclization reactions. Additionally, bromobenzo thiadiazoles underwent nucleophilic substitution reactions to yield various derivatives , suggesting that the bromine in ethyl 3-amino-4-bromobenzoate could also be reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoates, such as their enthalpies of formation and vaporization, have been determined through calorimetric experiments and computational methods . These properties are influenced by the molecular structure, particularly the presence and position of substituents on the benzene ring. The presence of a bromine atom in ethyl 3-amino-4-bromobenzoate would affect its physical properties, such as melting point and solubility, as well as its chemical properties, including reactivity and stability.

安全和危害

Ethyl 3-amino-4-bromobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding contact with skin and eyes . It is recommended to use this compound only in well-ventilated areas or outdoors .

作用机制

Action Environment:

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. For instance, pH variations may affect its solubility and bioavailability.

For additional details, you can explore the Sigma-Aldrich page or refer to scientific literature . If you have any further questions, feel free to ask! 😊

属性

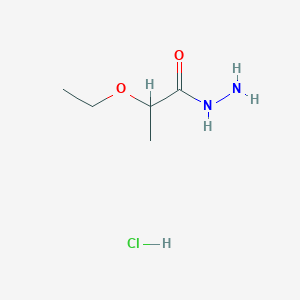

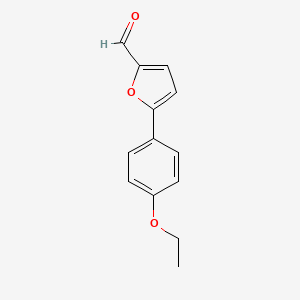

IUPAC Name |

ethyl 3-amino-4-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVXNRMIVXWQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Oxabicyclo[6.1.0]non-4-ene](/img/structure/B3021108.png)

amine hydrochloride](/img/structure/B3021123.png)